Stereochemical Divergence: Turneforcidine vs. Its 1β-Epimer Platynecine
Turneforcidine differs from its closest stereoisomer, Platynecine, by a single stereocenter inversion at the C-1 position (1β-epimer) [1]. This seemingly minor structural change results in a completely different necine base with distinct chemical and biological properties. The assignment of the common necine base in ipanguline alkaloids was initially misidentified as Turneforcidine but was later corrected to Platynecine after semi-synthetic comparison of spectroscopic properties, highlighting the critical need for precise stereochemical verification [2].
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (1R,7R,8R)-(−)-Turneforcidine |
| Comparator Or Baseline | (1S,7R,8R)-(−)-Platynecine |
| Quantified Difference | Epimerization at C-1 position (1β-epimer) |
| Conditions | Semi-synthesis and comparative spectroscopic analysis (NMR, MS) |
Why This Matters
This stereochemical distinction is fundamental; procurement of the incorrect epimer (Platynecine) would invalidate studies predicated on Turneforcidine's specific bioactivity or its role as a precursor to known bioactive esters.
- [1] Wee, A. G. (2001). A dirhodium(II)-carbenoid route to (-)- and (+)-Geissman-Waiss lactone: synthesis of (1R,7R,8R)-(-)-turneforcidine. The Journal of Organic Chemistry, 66(25), 8513-8517. View Source
- [2] Jenett-Siems, K., et al. (1998). Pyrrolizidine alkaloids of Ipomoea hederifolia and related species. Phytochemistry, 47(8), 1551-1560. View Source
